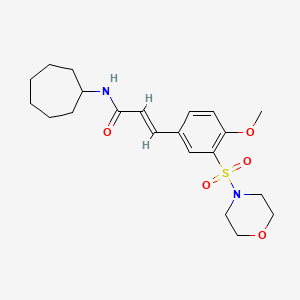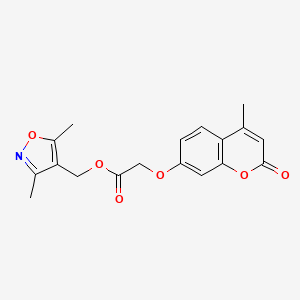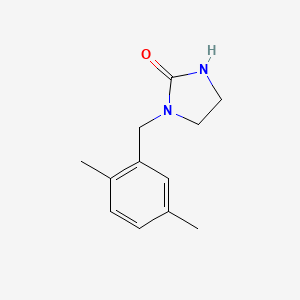![molecular formula C24H27N5O2 B10807318 8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10807318.png)
8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of WAY-331218 involves several steps, starting with the preparation of the benzimidazole core. The typical synthetic route includes the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid . Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
WAY-331218 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed are oxidized derivatives of the benzimidazole ring.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced benzimidazole derivatives.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents. Common reagents include halogens, alkylating agents, and acylating agents.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological studies, particularly in the inhibition of certain enzymes.
Medicine: WAY-331218 is being investigated for its potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of WAY-331218 involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of enzyme-mediated reactions, which can lead to therapeutic effects such as the suppression of tumor growth or the inhibition of microbial proliferation .
Comparison with Similar Compounds
WAY-331218 can be compared with other benzimidazole derivatives, such as:
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
Albendazole: An antiparasitic benzimidazole used in the treatment of various parasitic infections.
Mebendazole: Another antiparasitic benzimidazole with a similar mechanism of action to albendazole.
WAY-331218 is unique due to its specific structural modifications, which enhance its stability and biological activity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C24H27N5O2 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
8-[[benzyl(methyl)amino]methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C24H27N5O2/c1-17-10-12-19(13-11-17)15-29-20(16-26(2)14-18-8-6-5-7-9-18)25-22-21(29)23(30)28(4)24(31)27(22)3/h5-13H,14-16H2,1-4H3 |
InChI Key |
XKDDPOBSDPICRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN(C)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(1H-indol-3-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B10807252.png)

![5-[(2-Methylphenyl)sulfonylmethyl]furan-2-carboxylic acid](/img/structure/B10807275.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate](/img/structure/B10807278.png)
![Methyl 2-[(cyanomethyl)thio]-3-cyclohexyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B10807284.png)

![4-(6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B10807286.png)
![2-(4-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-5-piperidin-1-ylsulfonylphenyl]acetamide](/img/structure/B10807291.png)
![2-[(E)-2-(1,3-benzodioxol-5-yl)vinyl]-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B10807295.png)
![5-Chloro-3-(4-chlorophenyl)sulfonyltriazolo[1,5-a]quinazoline](/img/structure/B10807296.png)
![6-(4-ethoxyphenyl)-3-(pyridin-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10807301.png)

![3,4-dimethoxy-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide](/img/structure/B10807319.png)
